molecular formula C19H30N4O2S B6557170 3-{4-[3-(azepan-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea CAS No. 1040669-52-0

3-{4-[3-(azepan-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea

Cat. No. B6557170
CAS RN: 1040669-52-0
M. Wt: 378.5 g/mol
InChI Key: OARUJDHHMGDHEJ-UHFFFAOYSA-N
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Description

The compound appears to contain an azepane ring, which is a seven-membered heterocyclic compound containing nitrogen . It also contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The presence of a urea group indicates that the compound might have some biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azepane ring, possibly through a cyclization reaction . The thiazole ring could be formed through a condensation reaction . The exact synthesis would depend on the specific substituents and their positions .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The azepane ring is a seven-membered ring, which can exist in various conformations . The thiazole ring is aromatic and planar .


Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, the azepane ring could undergo ring-opening reactions . The thiazole ring could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . For example, the presence of polar functional groups could make the compound soluble in polar solvents .

Future Directions

The compound could potentially be investigated for its biological activity, given the presence of the azepane and thiazole rings . It could also be used as a starting point for the synthesis of other complex molecules .

properties

IUPAC Name

1-[4-[3-(azepan-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2S/c24-17(23-12-6-1-2-7-13-23)11-10-16-14-26-19(21-16)22-18(25)20-15-8-4-3-5-9-15/h14-15H,1-13H2,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARUJDHHMGDHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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